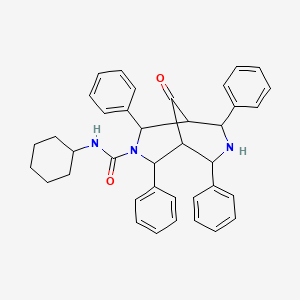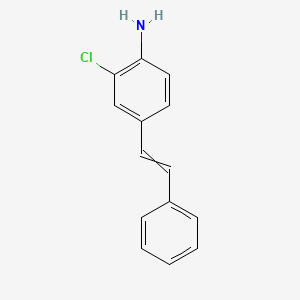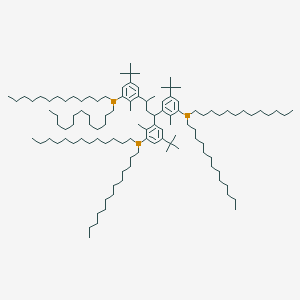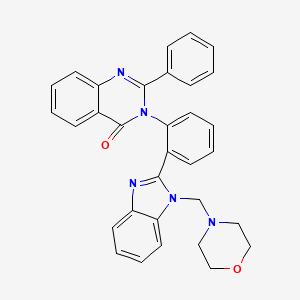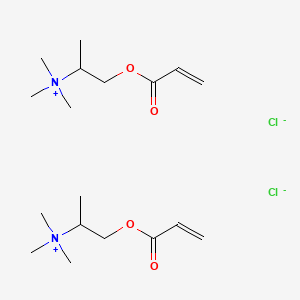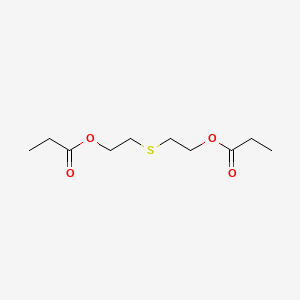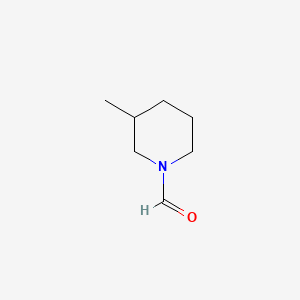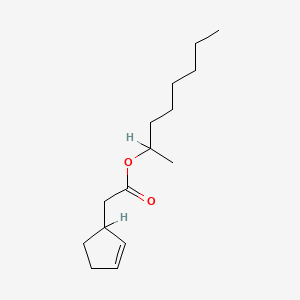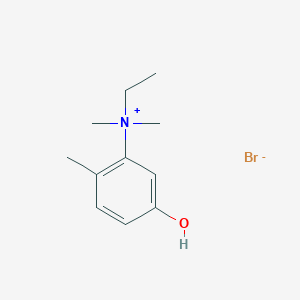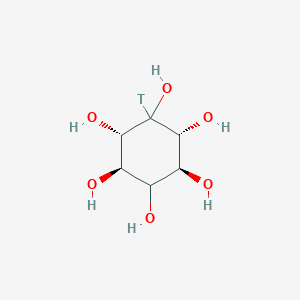![molecular formula C8H9Cl2NSi B13784177 4-{2-[(Dichloromethyl)silyl]ethyl}pyridine CAS No. 74639-18-2](/img/structure/B13784177.png)
4-{2-[(Dichloromethyl)silyl]ethyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(Dichloromethyl)silyl]ethyl}pyridine is an organic compound with the molecular formula C7H8Cl3NSi. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its incorporation of a dichloromethylsilyl group, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Dichloromethyl)silyl]ethyl}pyridine typically involves the reaction of 2-chloromethylpyridine with dichloromethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction, as the dichloromethylsilyl group is sensitive to hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
4-{2-[(Dichloromethyl)silyl]ethyl}pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The chlorine atoms in the dichloromethylsilyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Methyl-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-{2-[(Dichloromethyl)silyl]ethyl}pyridine has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of silicon-containing heterocycles.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as silicon-based polymers and coatings.
作用機序
The mechanism of action of 4-{2-[(Dichloromethyl)silyl]ethyl}pyridine involves its interaction with molecular targets through its dichloromethylsilyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound can also participate in redox reactions, influencing cellular pathways and processes .
類似化合物との比較
Similar Compounds
4-{2-[(Trichloromethyl)silyl]ethyl}pyridine: Similar structure but with an additional chlorine atom.
4-{2-[(Dimethylsilyl)ethyl]pyridine: Similar structure but with methyl groups instead of chlorine atoms.
Uniqueness
4-{2-[(Dichloromethyl)silyl]ethyl}pyridine is unique due to its specific combination of a pyridine ring and a dichloromethylsilyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .
特性
CAS番号 |
74639-18-2 |
|---|---|
分子式 |
C8H9Cl2NSi |
分子量 |
218.15 g/mol |
InChI |
InChI=1S/C8H9Cl2NSi/c9-8(10)12-6-3-7-1-4-11-5-2-7/h1-2,4-5,8H,3,6H2 |
InChIキー |
FIKOCJAELMHQLR-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1CC[Si]C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


